2-(4-Benzyloxy-3-chlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
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Overview
Description
2-(4-Benzyloxy-3-chlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is a chemical compound known for its applications in organic synthesis. This compound contains a benzyl group, a chloro group, and a boronic acid group, making it a versatile building block in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzyloxy-3-chlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane typically involves the reduction of commercially available 4-benzyloxy-3-chloronitrobenzene. This reduction can be achieved using various methods, including:
Reduction with Stannous Chloride (SnCl2): This method provides high yield and purity, free of tin residues.
Hydrogenation with Raney Nickel or Palladium on Carbon (Pd/C): These methods are effective but require careful control to avoid side reactions such as debenzylation and dechlorination.
Reduction with Iron Powder in Acetic Acid or Ammonium Chloride Solution: This method is also commonly used for the reduction of nitro compounds.
Industrial Production Methods
For large-scale production, the reduction of 4-benzyloxy-3-chloronitrobenzene using stannous chloride is preferred due to its safety and efficiency. This method is suitable for kilogram-scale synthesis and ensures high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzyloxy-3-chlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can further modify the benzyl or chloro groups.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
The major products formed from these reactions include various boronic acids, esters, and substituted phenyl derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
2-(4-Benzyloxy-3-chlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Benzyloxy-3-chlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The compound’s effects are mediated through pathways involving these interactions .
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxy-3-chlorophenylboronic acid: Similar in structure but lacks the dioxaborinane ring.
Cycloguanil: Shares some structural features and is known for its anti-cancer activity.
Uniqueness
2-(4-Benzyloxy-3-chlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is unique due to its dioxaborinane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound in synthetic chemistry and various research applications .
Properties
IUPAC Name |
2-(3-chloro-4-phenylmethoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BClO3/c1-14-12-19(2,3)24-20(23-14)16-9-10-18(17(21)11-16)22-13-15-7-5-4-6-8-15/h4-11,14H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUDZHPOGIUWLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC(=C(C=C2)OCC3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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